N-(3,4-dimethoxyphenethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4/c1-22-14-5-4-12(10-15(14)23-2)6-7-18-17(21)13-11-16-20(19-13)8-3-9-24-16/h4-5,10-11H,3,6-9H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLOOPOQDHPVBAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=NN3CCCOC3=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethoxyphenethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide (CAS Number: 1428373-93-6) is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various cell lines, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C17H21N3O4 |
| Molecular Weight | 331.4 g/mol |
| CAS Number | 1428373-93-6 |
The compound primarily targets the NF-κB signaling pathway , which is crucial in regulating immune response and cell survival. Its ability to inhibit this pathway suggests a potential role in inducing apoptosis in cancer cells.
Key Findings:
- Induction of Apoptosis : In studies involving hepatocellular carcinoma (HCC) cells, treatment with the compound led to a significant increase in apoptotic cell populations. Flow cytometric analysis demonstrated an increase in the subG1 phase of the cell cycle, indicating DNA fragmentation typical of apoptosis .
- Inhibition of NF-κB : The compound was shown to decrease the DNA binding ability of NF-κB and reduce NF-κB-dependent luciferase expression in treated cells. This suggests that the compound may exert its pro-apoptotic effects by disrupting NF-κB signaling .
Biological Activity in Cell Lines
The biological activity of this compound has been evaluated in various cancer cell lines:
| Cell Line | Observed Effect | Reference |
|---|---|---|
| HepG2 (Liver Cancer) | Induction of apoptosis | |
| HCCLM3 (Liver Cancer) | Significant cytotoxicity | |
| Neuroblastoma N2a | Increase in GSK-3β Ser9 levels |
Case Studies
- Hepatocellular Carcinoma : In a study focused on HCC cells, treatment with the compound resulted in a marked reduction in cell viability and increased apoptosis rates. The study suggested that targeting NF-κB could be an effective strategy for treating liver cancer .
- Neuroblastoma : The compound also exhibited inhibitory effects on GSK-3β activity in neuroblastoma cells. The increase in phosphorylated GSK-3β indicated potential therapeutic applications in neurodegenerative diseases and cancers where GSK-3β plays a critical role .
Q & A
Q. Key Optimization Parameters :
- Temperature control during cyclization (reflux vs. RT) to avoid side products .
- Stoichiometric ratios of coupling agents to minimize unreacted intermediates .
Basic: How is structural confirmation and purity assessment performed for this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ expected for C₂₂H₂₈N₄O₅: 428.20) .
Q. Resolution Strategy :
Standardized Protocols : Use consistent assay conditions (e.g., 10 mM ATP, pH 7.4).
Free-Energy Perturbation (FEP) : Computational modeling to quantify substituent effects on binding affinity .
Advanced: What in silico approaches predict target interactions and selectivity?
Methodological Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding poses with kinases (e.g., CDK2 or EGFR) .
- QSAR Modeling : Train models on pyrazolo-oxazine derivatives to correlate substituents (e.g., methoxy position) with activity .
- ADMET Prediction : SwissADME or pkCSM to estimate solubility (LogS), permeability (Caco-2), and cytochrome P450 interactions .
Example : A 3,4-dimethoxyphenethyl group may enhance blood-brain barrier penetration due to increased lipophilicity (LogP ~2.8) .
Basic: What in vitro assays evaluate the compound’s bioactivity?
Methodological Answer:
- Kinase Inhibition : Luminescent ATP-depletion assays (e.g., KinomeScan) at 1–10 µM concentrations .
- Cytotoxicity : MTT or CellTiter-Glo® assays in cancer cell lines (e.g., HeLa or MCF-7) .
- Anti-inflammatory Activity : NF-κB luciferase reporter assays in macrophage models .
Critical Parameters : Include positive controls (e.g., staurosporine for kinase assays) and validate cell line authenticity via STR profiling.
Advanced: How to validate target engagement and mechanism of action?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Direct binding assays to measure KD values (e.g., Biacore T200) .
- Cellular Thermal Shift Assay (CETSA) : Confirm target stabilization in lysates after compound treatment .
- CRISPR Knockout : Compare activity in wild-type vs. kinase-deficient cell lines .
Case Study : For a related pyrazolo-oxazine, CETSA showed a ΔTm shift of 4.2°C, confirming target engagement .
Advanced: What strategies improve solubility without compromising bioactivity?
Methodological Answer:
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) hydrolyzed in vivo .
- Cocrystallization : Screen with coformers (e.g., succinic acid) to enhance aqueous solubility .
- SAR Analysis : Replace methoxy groups with polar substituents (e.g., hydroxyl or morpholine) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
